![molecular formula C14H13NO2 B14315229 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one CAS No. 113707-88-3](/img/structure/B14315229.png)
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one is a heterocyclic compound that belongs to the class of pyranoindoles. This compound is characterized by a fused ring system that includes a pyrano ring and an indole moiety. The presence of three methyl groups at positions 4, 6, and 7 adds to its unique structural features. Pyranoindoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can then be further modified to introduce the pyrano ring . Another approach involves the use of polyphosphates as condensing agents to facilitate the bicyclization of m-phenylenebishydrazone of ethyl pyruvate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at positions 3 and 5 of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted pyranoindoles, quinone derivatives, and dihydro derivatives
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
Comparaison Avec Des Composés Similaires
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be compared with other similar compounds, such as:
Pyrroloindoles: These compounds share a similar indole moiety but differ in the nature of the fused ring system.
Tetrahydropyranoindoles: These compounds have a saturated pyrano ring, which affects their reactivity and biological activities.
Quinoline derivatives: These compounds have a different fused ring system but can exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrano ring, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
113707-88-3 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4,6,7-trimethyl-8H-pyrano[3,2-f]indol-2-one |
InChI |
InChI=1S/C14H13NO2/c1-7-4-14(16)17-13-6-12-11(5-10(7)13)8(2)9(3)15-12/h4-6,15H,1-3H3 |
Clé InChI |
NOTWONLNWCFHEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


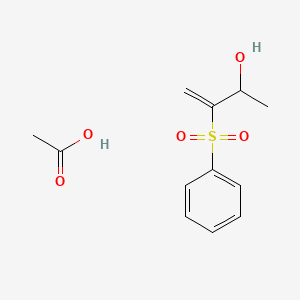
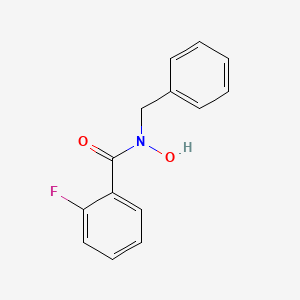
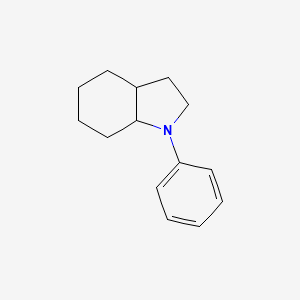
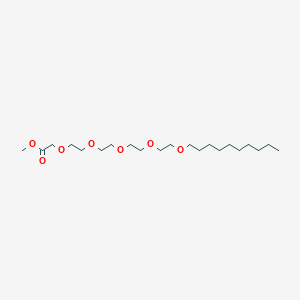
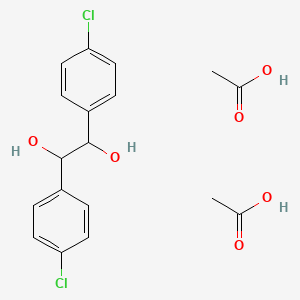
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
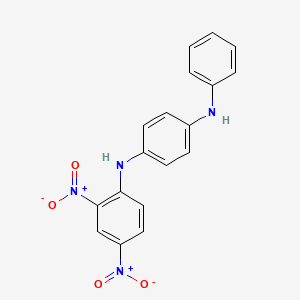

![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
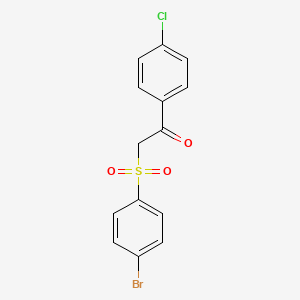
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
